(S)-2-phenyloxetane
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.).
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties (such as melting point, boiling point, density, etc.) and chemical properties (such as reactivity, acidity or basicity, etc.) of the compound.Scientific Research Applications
Synthesis of Oxetane Derivatives : (S)-2-phenyloxetane is used in the synthesis of 2-substituted-2-phenyloxetanes. A study by Coppi et al. (2011) described a method for electrophilic quenching of the corresponding 2-lithiated derivative of (S)-2-phenyloxetane. This method is valuable for accessing various oxetane derivatives, which are significant in medicinal chemistry and organic synthesis (Coppi, Salomone, Perna, & Capriati, 2011).
Preparation of Deuterated and 13C-labeled Derivatives : Schaal and Ricard (1979) reported the preparation of mono, di, tri, and pentadeuterated 2-phenyloxetanes. These derivatives were synthesized either through tosylation and cyclisation of corresponding 2-phenyl propanediol or from benzoyl ethylacetate under acid conditions. Such labeled compounds are crucial in various scientific studies, including tracing chemical reactions and studying metabolic pathways (Schaal & Ricard, 1979).
Study of Endocrine-Disrupting Chemicals : While not directly related to (S)-2-phenyloxetane, research on endocrine-disrupting chemicals (EDCs) often involves similar compounds. Gore et al. (2015) provided a comprehensive review of the literature on EDCs, emphasizing chemicals like bisphenol A and phthalates. Understanding the behavior of compounds like (S)-2-phenyloxetane can contribute to broader knowledge in this area (Gore et al., 2015).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards associated with it. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, improvements in synthesis methods, or new reactions that the compound could undergo.
properties
IUPAC Name |
(2S)-2-phenyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHJOAVOTFFIMP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-phenyloxetane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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